Cas no 93108-07-7 (Methyl 4-(2-hydroxyphenyl)butanoate)

Methyl 4-(2-hydroxyphenyl)butanoate is a synthetic ester compound featuring a hydroxyphenyl moiety linked to a butanoate framework. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The phenolic hydroxyl group enhances its potential for further functionalization, such as etherification or esterification, while the ester group offers versatility in hydrolysis or transesterification reactions. Its balanced polarity ensures moderate solubility in both organic solvents and aqueous systems, facilitating diverse reaction conditions. The compound’s stability under standard storage conditions and well-defined purity make it a reliable choice for research and industrial applications requiring precise molecular building blocks.
Methyl 4-(2-hydroxyphenyl)butanoate structure
93108-07-7 structure
Product Name:Methyl 4-(2-hydroxyphenyl)butanoate
CAS No:93108-07-7
MF:C11H14O3
MW:194.227063655853
MDL:MFCD24714538
CID:1980674
PubChem ID:12079672
Update Time:2025-06-28

Methyl 4-(2-hydroxyphenyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-4-phenylbutanoate
    • benzenebutanoic acid, α-hydroxy-, methyl ester
    • LogP
    • methyl 4-(2-hydroxyphenyl)butanoate
    • Butyric acid, 4-(o-hydroxyphenyl)-, methyl ester (7CI)
    • Methyl 2-hydroxybenzenebutanoate
    • AKOS030623264
    • methyl 4-hydroxyphenylbutyrate
    • methyl 4-(2-hydroxyphenyl)butyrate
    • 2-hydroxybenzenebutanoic acid methyl ester
    • DS-19993
    • 93108-07-7
    • SY287707
    • CS-0161008
    • DTXSID90477181
    • UUMPJJUSWJCWJU-UHFFFAOYSA-N
    • DB-125263
    • Methyl4-(2-hydroxyphenyl)butanoate
    • D83920
    • Benzenebutanoic acid, 2-hydroxy-, methyl ester
    • SCHEMBL7117086
    • MFCD24714538
    • Methyl 4-(2-hydroxyphenyl)butanoate
    • MDL: MFCD24714538
    • Inchi: 1S/C11H14O3/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,12H,4,6,8H2,1H3
    • InChI Key: UUMPJJUSWJCWJU-UHFFFAOYSA-N
    • SMILES: O=C(CCCC1C(O)=CC=CC=1)OC

Computed Properties

  • Exact Mass: 194.094294304g/mol
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.5Ų

Methyl 4-(2-hydroxyphenyl)butanoate Pricemore >>

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Methyl 4-(2-hydroxyphenyl)butanoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium persulfate
Reference
Photolactonization: a novel synthetic entry to macrolides
Quinkert, Gerhard; Billhardt, Uta Maria; Jakob, Harald; Fischer, Gerd; Glenneberg, Juergen; et al, Helvetica Chimica Acta, 1987, 70(3), 771-861

Production Method 2

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  93 h, rt
1.2 Solvents: Methanol ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Methods for producing beraprost and its derivatives
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethyl phosphite Catalysts: Azobisisobutyronitrile Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
Reference
A metal-free desulfurizing radical reductive C-C coupling of thiols and alkenes
Qin, Qixue; Wang, Weijing; Zhang, Cheng; Song, Song; Jiao, Ning, Chemical Communications (Cambridge, 2019, 55(71), 10583-10586

Production Method 4

Reaction Conditions
Reference
Asymmetric synthesis of 11-deoxyanthracycline
Cook, Chaeho; Cho, Younsang; Jew, Sangsup; Lee, Youngchoon; Chung, Taeyoung, Soul Taehakkyo Yakhak Nonmunjip, 1983, 8, 1-10

Production Method 5

Reaction Conditions
1.1 Catalysts: Ammonium iodide ;  rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  rt; 24 h, 60 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Reference
Metal-free Catalytic Esterification of Aryl Alkyl Ketones with Alcohols via Free-radical Mediated C(sp3)-H Bond Oxygenation
Rammurthy, Banothu; Peraka, Swamy; Vasu, Amrutham; Krishna Sai, Gajula; Divya Rohini, Yennamaneni; et al, Asian Journal of Organic Chemistry, 2021, 10(3), 594-601

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: Dimethyl carbonate ;  48 h, 600 psi, 120 °C
Reference
Palladium-catalyzed cyclocarbonylation reactions in dimethyl carbonate, an eco-friendly solvent and ring-opening reagent
Vasapollo, Giuseppe; Mele, Giuseppe; Maffei, Annamaria; Del Sole, Roberta, Applied Organometallic Chemistry, 2003, 17(11), 835-839

Methyl 4-(2-hydroxyphenyl)butanoate Raw materials

Methyl 4-(2-hydroxyphenyl)butanoate Preparation Products

Methyl 4-(2-hydroxyphenyl)butanoate Suppliers

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Quantity:10g/25g
Purity:99%
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Additional information on Methyl 4-(2-hydroxyphenyl)butanoate

Methyl 4-(2-hydroxyphenyl)butanoate (CAS No. 93108-07-7): A Comprehensive Overview

Methyl 4-(2-hydroxyphenyl)butanoate, identified by its Chemical Abstracts Service (CAS) number 93108-07-7, is a compound of significant interest in the field of chemical and pharmaceutical research. This ester, derived from 4-(2-hydroxyphenyl)butanoic acid, has garnered attention due to its potential applications in various biochemical pathways and its structural features that make it a valuable intermediate in synthetic chemistry.

The molecular structure of Methyl 4-(2-hydroxyphenyl)butanoate consists of a butanoate moiety linked to a hydroxyphenyl group. This unique configuration imparts distinct chemical properties that have been explored in recent scientific literature. The hydroxyphenyl group, in particular, is known for its ability to participate in hydrogen bonding and metal coordination, making it a versatile component in the design of bioactive molecules.

In recent years, researchers have been investigating the pharmacological properties of compounds containing the hydroxyphenyl moiety. Studies have suggested that such compounds may exhibit antioxidant, anti-inflammatory, and even anticancer activities. The presence of the butanoate ester group further enhances its potential as a pharmacophore by contributing to the compound's solubility and bioavailability.

One of the most compelling aspects of Methyl 4-(2-hydroxyphenyl)butanoate is its role as a building block in the synthesis of more complex molecules. Its structural features allow for modifications at multiple sites, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized this compound to develop novel ligands for metal-organic frameworks (MOFs), which have applications in drug delivery and catalysis.

Recent advancements in computational chemistry have also highlighted the importance of Methyl 4-(2-hydroxyphenyl)butanoate in virtual screening processes. High-throughput virtual screening (HTVS) has become an indispensable tool in drug discovery, allowing researchers to rapidly evaluate thousands of compounds for their potential biological activity. The unique structural motifs present in this compound make it an attractive candidate for such screens, particularly when targeting enzymes involved in metabolic pathways.

The synthesis of Methyl 4-(2-hydroxyphenyl)butanoate has been optimized by several research groups to achieve high yields and purity. Common synthetic routes involve the esterification of 4-(2-hydroxyphenyl)butanoic acid using methanol in the presence of an acid catalyst. Advances in green chemistry principles have also led to the development of more environmentally friendly synthetic methods, such as catalytic esterification under mild conditions.

In addition to its synthetic utility, Methyl 4-(2-hydroxyphenyl)butanoate has been studied for its potential role in material science. Its ability to form hydrogen bonds and coordinate with metals makes it a promising candidate for applications in polymer chemistry and nanotechnology. For example, researchers have explored its use as a monomer in the synthesis of functional polymers that exhibit enhanced mechanical properties or specific recognition capabilities.

The biological activity of Methyl 4-(2-hydroxyphenyl)butanoate has been further investigated through cell-based assays and animal models. Preliminary studies have shown that it may modulate signaling pathways associated with inflammation and oxidative stress. These findings are particularly relevant given the increasing interest in natural product-inspired compounds that can target multiple disease pathways simultaneously.

The future prospects for Methyl 4-(2-hydroxyphenyl)butanoate are promising, with ongoing research aimed at uncovering new applications and refining synthetic methodologies. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:93108-07-7)Methyl 4-(2-hydroxyphenyl)butanoate
A1193195
Purity:99%/99%
Quantity:10g/25g
Price ($):249.0/554.0
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